molecular formula C12H15NO B083096 4-(Piperidin-1-yl)benzaldehyde CAS No. 10338-57-5

4-(Piperidin-1-yl)benzaldehyde

Cat. No. B083096
CAS RN: 10338-57-5
M. Wt: 189.25 g/mol
InChI Key: ILJVPSVCFVQUAD-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)benzaldehyde is an important chemical intermediate used in the synthesis of various small molecule anticancer drugs. The compound has garnered interest due to its potential in contributing to the development of new therapeutic agents, particularly in the field of oncology (Zhang et al., 2018).

Synthesis Analysis

The synthesis of related compounds involves multiple steps including acetal reaction, nucleophilic reaction, and hydrolysis, leading to high overall yields. Specifically, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a similar compound, demonstrates the typical pathway for synthesizing piperidine derivatives, which can provide insights into the synthesis of 4-(Piperidin-1-yl)benzaldehyde (Zhang et al., 2018).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic techniques and X-ray crystallography reveals that compounds like 4-(Piperidin-1-yl)benzaldehyde often adopt a chair conformation for the piperidine ring, with surrounding functional groups influencing the overall molecular geometry and stability (Karthik et al., 2021).

Chemical Reactions and Properties

Compounds containing the piperidinyl group participate in a variety of chemical reactions, contributing to their utility in synthesizing diverse biological active molecules. The reactivity is often defined by the functional groups attached to the piperidine ring, such as aldehyde, enabling nucleophilic addition reactions and further functionalization (Vázquez et al., 2000).

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of 4-(Piperidin-1-yl)benzaldehyde can be inferred based on similar compounds. Typically, these properties are influenced by molecular structure, particularly by functional groups and overall molecular polarity. Analysis of related structures can provide an approximation of these physical characteristics (Prasad et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and electrophiles, stability under various conditions, and susceptibility to oxidation, can be derived from the functional groups present in the 4-(Piperidin-1-yl)benzaldehyde molecule. The aldehyde group, in particular, plays a significant role in its chemical behavior and reactivity in synthetic applications (Kumar et al., 2020).

Scientific Research Applications

  • Catalysis by Basic Carbons : Benzaldehyde derivatives, including 4-(Piperidin-1-yl)benzaldehyde, are used in the synthesis of 1,4-dihydropyridine derivatives via catalysis by alkaline carbons. These derivatives have practical applications as pharmaceuticals, particularly as calcium channel blockers (Perozo-Rondón et al., 2006).

  • Synthesis and Biological Evaluation : The synthesis of meso-piperidine linked Bodipy from 4-(2-(piperidine-1-yl)ethoxy)benzaldehyde and its applications in live cell imaging and cytotoxicity studies using breast cancer cell lines highlights its potential in medical research (Eçik et al., 2019).

  • Novel Quinolinone Derivatives Synthesis : Research on the synthesis of quinolinone derivatives via catalyst-free multicomponent reaction demonstrates the utility of benzaldehyde derivatives in creating new compounds with potential therapeutic applications (Du et al., 2020).

  • Synthesis of Anticancer Drug Intermediates : A study on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde as a water-soluble aldehyde highlights its importance as an intermediate in the production of small molecule anticancer drugs (Zhang et al., 2018).

  • Antibacterial Activity of Piperidine Compounds : Research on the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones from 1-(4-(4-piperidin-1-yl)phenyl)ethanone and aryl aldehydes demonstrates the antibacterial potential of these compounds (C.Merugu et al., 2010).

Safety And Hazards

4-(Piperidin-1-yl)benzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Piperidine is very common in many natural and synthetic N-containing medicaments and is present in the basic skeleton of many pharmacologically active compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJVPSVCFVQUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303081
Record name 4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)benzaldehyde

CAS RN

10338-57-5
Record name 10338-57-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156549
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Piperidinyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2.3 mL (30 mmoles) of N,N-dimethylformamide in 10 mL of 1,2-dichloroethane was added dropwise 2.8 mL (30 mmoles) of phosphorus oxychloride at 0° C. The ice-bath was removed and the reaction mixture was stirred for 15 min. 1-Phenylpiperidine (3.2 mL, 20 mmoles) was added to the above solution portionwise and the reaction mixture was refluxed overnight. The reaction mixture was poured into ice-cold 2N sodium hydroxide solution and stirred at room temperature for 1 h. The organic layer was separated and the aqueous layer was extracted with 2×20 mL of ethyl acetate. The combined organic layer was washed with brine until pH=7, dried over anhydrous sodium sulfate and evaporated. The residue was separated on a silica gel column eluting with ethyl acetate and hexane to afford 1.5 g (40%) of the title compound as a white solid.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
N Pai, S Foro, BT Gowda - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The crystal structures and Hirshfeld surface analyses of three Schiff bases, namely (E)-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide, C18H21N3O2S, (I), (E)-4-methyl-N…
Number of citations: 7 scripts.iucr.org
EM Nassar, FM Abdelrazek, RR Ayyad… - Mini reviews in …, 2016 - ingentaconnect.com
The triazoles 3a-d underwent condensation reactions with 4-(piperidin-1-yl)-benzaldehyde to afford the chalcones 5a-d. Chalcone derivatives 5a-d were reacted with 2,3-…
Number of citations: 30 www.ingentaconnect.com
M Parvez, M Bakhtiar, M Baqir… - Journal of Chemical …, 2014 - Springer
Four closely related novel chalcones, (2E)-1-(4-methylthiophen-2-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, C 19 H 21 NOS, I, (2E)-3-[4-(piperidin-1-yl)phenyl]-1-(thiophen-2-yl)…
Number of citations: 2 link.springer.com
MA Ali, R Ismail, TS Choon, MM Rosli… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C21H21NO, the indene ring system is essentially planar with a maximum deviation of 0.066 (1) Å and makes dihedral angles of 7.93 (6) and 2.43 (6), respectively, …
Number of citations: 4 scripts.iucr.org
HM Al-Ajely - academia.edu
New series of benzotriazolo hydrazones (15-19) were synthesized from the reaction of hydrazide of oxobenzotriazine (14) with some 4-aminobenzaldehydes (4-(pyrrolidin-1-yl) …
Number of citations: 0 www.academia.edu
SAA El Bialy, MA Gouda - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
… ; 1-nitrosonaphthalen-2-ol; 7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde; 4-dimethylamino-benzaldehyde; and 4-piperidin-1-yl-benzaldehyde in EtOH/piperidine. …
Number of citations: 29 onlinelibrary.wiley.com
SS Mukhtar, FM Saleh, HM Hassaneen… - Synthetic …, 2022 - Taylor & Francis
Reaction of isoquinoline 1 with hydrazonoyl chlorides 2A–E gave the corresponding triazoloisoquinolines 4A–E. The latter products 4A–E were reacted with 4-(piperidin-1-yl)…
Number of citations: 1 www.tandfonline.com
WS Hamama, MA Gouda, MH Badr… - Medicinal Chemistry …, 2013 - Springer
Reaction of 2-amino-1,3,4-thiadiazole (1) with chloroacetyl chloride afforded the chloroacetamide 2 which used as starting compound for the synthesis of 2-thiocyanatoacetamide 3 and …
Number of citations: 39 link.springer.com
M Liu, M Hu, Q Jiang, Z Lu, Y Huang, Y Tan, Q Jiang - RSC advances, 2015 - pubs.rsc.org
… After stirring for 30 min, a solution of 4-piperidin-1-yl-benzaldehyde (5.23 mmol) in THF (10 mL) was added dropwise and the resulting mixture was stirred at room temperature for 10 h. …
Number of citations: 30 pubs.rsc.org
NQ Vuong, K Nakjoong, TTP Thao, N Le Tuan… - Vietnam Journal of …, 2017 - vjs.ac.vn
… Compound 4c: 2,5-diisobutoxy-4piperidin-1-yl-benzaldehyde; mp … -4-piperidin-1-ylbenzaldehyde)-malononitrile (5a, 5b, 5c) To a solution of 2,5-dialkoxy-4-piperidin-1-ylbenzaldehyde 4(…
Number of citations: 2 vjs.ac.vn

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